molecular formula C18H19FN2O5S B2687115 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide CAS No. 896317-31-0

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B2687115
M. Wt: 394.42
InChI Key: AGWCQLJLLLRYJB-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as phenethylamines . Phenethylamines are compounds containing a phenethyl group, which consists of a phenyl group substituted at the second position by an ethyl group . It’s also related to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex and would likely require advanced computational tools for a complete analysis. A related compound, “N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline”, has a monoclinic crystal structure .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” are not available, related compounds such as 1-(3’,4’-Dimethoxyphenyl)propene (DMPP) have been studied. In the presence of H₂O₂, the enzyme lignin peroxidase (LiP) can catalyze the C-C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from DMPP .

Scientific Research Applications

Application in Cytotoxicity Studies

Specific Scientific Field

Pharmacology

Methods of Application or Experimental Procedures

In these studies, the compounds are typically introduced to various types of cancer cells in a controlled laboratory setting. The effects of the compounds on the growth and proliferation of the cancer cells are then observed and recorded.

Results or Outcomes

In one study, human epithelial type 2 (HEp-2) laryngeal adenocarcinoma cells were found to be more sensitive to the amides than HeLa cervical carcinoma cells . Amides at 100 μM were most active and inhibited growth of HEp-2 cells by 48.7 ± 3.6% and 47.9 ± 3.8% vs. the control .

Application in Antifungal and Antibacterial Activities

Specific Scientific Field

Pharmaceutical Chemistry

Methods of Application or Experimental Procedures

The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature yielded the corresponding N-Mannich bases .

Results or Outcomes

The in vitro inhibitory activity of these compounds was assessed against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities .

Application in Green Chemistry

Specific Scientific Field

Green Chemistry

Summary of the Application

A compound with a similar structure, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been synthesized using new catalytic protocols. This compound is potentially bioactive .

Methods of Application or Experimental Procedures

The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

Results or Outcomes

The synthesis of this compound has good green metrics, indicating that it is environmentally friendly. However, the yield was moderate due to the retro-Michael reaction .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-8-5-14(10-17(16)26-2)21-11-13(9-18(21)22)20-27(23,24)15-6-3-12(19)4-7-15/h3-8,10,13,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCQLJLLLRYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide

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